molecular formula C16H13FN4O2S3 B2862197 N-(4-fluorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941980-78-5

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2862197
CAS No.: 941980-78-5
M. Wt: 408.48
InChI Key: NNPZZCLTKCUMBT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide is a bifunctional thiazole derivative characterized by a central acetamide backbone. The structure includes a 4-fluorophenyl group attached to the acetamide nitrogen, a thioether bridge linking to a thiazole ring, and a side chain with a ketone and a thiazol-2-ylamino substituent. This compound’s design integrates fluorinated aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation and cancer .

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S3/c17-10-1-3-11(4-2-10)19-14(23)9-26-16-20-12(8-25-16)7-13(22)21-15-18-5-6-24-15/h1-6,8H,7,9H2,(H,19,23)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPZZCLTKCUMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the primary method for constructing the 4-substituted thiazole core. A representative pathway involves:

  • Reactant preparation : α-Haloketones (e.g., 2-bromoacetophenone derivatives) and thioureas.
  • Cyclization : Conducted in ethanol or chloroform with iodine or triethylamine as catalysts.

Example :
$$
\text{Thiourea} + \text{2-Bromo-1-(4-fluorophenyl)ethanone} \xrightarrow{\text{EtOH, I}_2} \text{4-(4-Fluorophenyl)thiazol-2-amine} \quad
$$

Robinson-Gabriel Cyclization

For the second thiazole ring, the Robinson-Gabriel method enables the formation of 2-acetamide-substituted thiazoles:
$$
\text{Acylaminoketone} + \text{P}4\text{S}{10} \xrightarrow{\text{CHCl}_3} \text{Thiazole-2-acetamide intermediate} \quad
$$

Step-by-Step Synthesis of the Target Compound

Synthesis of 4-(2-Oxo-2-(Thiazol-2-Ylamino)Ethyl)Thiazole-2-Thiol

  • Intermediate A : 2-Amino-4-(2-bromoethyl)thiazole is prepared via Hantzsch condensation of thiourea and 1,2-dibromoethane.
  • Thioacetylation : Reaction with thiazole-2-carboxylic acid chloride in DMF yields the thioester.
  • Hydrolysis : Treatment with NaOH produces the free thiol group.

Reaction Conditions :

Step Reagents Solvent Temperature Yield (%)
1 Thiourea, 1,2-Dibromoethane EtOH 80°C 72
2 Thiazole-2-carbonyl chloride DMF RT 65
3 NaOH (2M) H₂O/EtOH 60°C 89

Coupling with N-(4-Fluorophenyl)-2-Chloroacetamide

  • Chloroacetamide synthesis : 4-Fluoroaniline reacts with chloroacetyl chloride in dichloromethane.
  • Nucleophilic substitution : The thiol intermediate reacts with chloroacetamide using K₂CO₃ as a base.

$$
\text{Thiol intermediate} + \text{ClCH}2\text{CONH-C}6\text{H}4\text{F} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target compound} \quad
$$

Optimization Data :

  • Base selection : K₂CO₃ outperformed NaH or Et₃N, achieving 78% yield.
  • Solvent effects : DMF provided superior solubility over THF or acetone.

Analytical Characterization and Validation

Structural confirmation relies on spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) :

    • δ 7.82 (s, 1H, thiazole-H)
    • δ 7.45–7.38 (m, 4H, Ar-H)
    • δ 4.21 (s, 2H, -S-CH₂-CO-)
  • ¹³C NMR :

    • 172.8 ppm (C=O of acetamide)
    • 160.1 ppm (C-F coupling)

Mass Spectrometry

  • EI-MS : m/z 408.5 [M]⁺, consistent with molecular formula C₁₆H₁₃FN₄O₂S₃.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Hantzsch + Substitution High regioselectivity Multi-step purification 65–72
One-Pot Coupling Reduced reaction time Lower yield for bulky substituents 58

Challenges and Optimization Strategies

  • Purification difficulties : Gradient column chromatography (hexane:EtOAc 7:3) resolved thioether byproducts.
  • Side reactions : Over-alkylation at sulfur was mitigated by slow addition of chloroacetamide.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole rings or the acetamide moiety.

    Reduction: Reduction reactions could target the carbonyl groups within the thiazole rings.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) might be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Use in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. The molecular targets might include receptors, enzymes, or ion channels, and the pathways involved could be related to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name / ID Substituents / Key Features Yield (%) Melting Point (°C) Molecular Weight (g/mol) Biological Activity (if reported) Source
Target Compound Dual thiazole cores, thioether bridge, 4-fluorophenyl, thiazol-2-ylamino N/A N/A N/A Not explicitly stated
2-{[5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide (5d) Benzofuran-oxadiazole hybrid, bromine substituent N/A N/A N/A Tyrosinase inhibition
N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11d) Quinoxaline-triazole appendage, 4-fluorophenyl-thiazole 72 N/A N/A Click chemistry-derived antitumor lead
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (30) Piperazine linker, dual 4-fluorophenyl groups 83 328–329 414.13 MMP inhibition (hypothetical)
N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) Nitrofurylmethylene, thioxo groups 53 155–156 N/A Antimicrobial potential

Key Observations :

Structural Complexity: The target compound’s dual thiazole-thioether architecture distinguishes it from analogs with single thiazole or hybrid heterocycles (e.g., oxadiazole in 5d or triazole in 11d ). Its thiazol-2-ylamino side chain may enhance hydrogen-bonding capacity compared to simpler acetamides.

The 4-fluorophenyl group is a conserved feature across multiple analogs, suggesting its role in enhancing lipophilicity and target affinity.

Synthetic Accessibility: Compounds like 11d (72% yield) and 30 (83% yield) were synthesized efficiently via modular approaches (e.g., click chemistry or piperazine coupling).

Thermal Stability : High melting points (e.g., 328°C for 30 ) correlate with crystalline packing and stability, whereas lower values (e.g., 155°C for 12 ) may reflect conformational flexibility from thioxo groups.

Biological Relevance: While 30 and 11d are hypothesized as enzyme inhibitors, the target compound’s thiazol-2-ylamino group could mimic ATP-binding motifs in kinase targets, though specific data are lacking.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 4-fluorophenyl group is critical for target engagement across analogs, as seen in MMP inhibitors and tyrosinase inhibitors . Replacing it with chlorophenyl (e.g., 14 in ) reduces activity in some contexts .
  • Role of Heterocycles : Thiazole-thioether systems (as in the target compound) may offer superior pharmacokinetic profiles compared to triazole-linked derivatives (e.g., 11d ) due to reduced polarity.
  • Synthetic Challenges : Thioxo-containing analogs (e.g., 12 ) show lower yields (53%), likely due to side reactions during thiol incorporation. The target compound’s synthesis would require optimized conditions to avoid similar pitfalls.

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that incorporates multiple pharmacologically relevant moieties, including thiazole and triazole rings. The unique structural features of this compound suggest significant potential for various biological activities, particularly in the fields of medicinal chemistry and drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A comparative analysis of related thiazole derivatives has shown promising results:

Compound NameStructural FeaturesBiological Activity
4-Amino-5-(4-fluorophenyl)-1H-triazoleTriazole ring; Fluorophenyl groupAntimicrobial
5-(substituted phenyl)-1H-triazoleTriazole core; Various substituentsAntifungal
Thiazole derivativesThiazole ring; Various substitutionsAntitumor

These compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial efficacy .

Antitumor Activity

Thiazole-based compounds are recognized for their antitumor activities. Studies have reported that certain derivatives exhibit IC50 values in the low micromolar range, indicating potent cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown IC50 values of 1.61 µg/mL against specific cancer cells, suggesting their potential as anticancer agents .

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A recent study synthesized several thiazole-bearing compounds and evaluated their biological activities. Among these, a derivative with a similar structure to this compound exhibited significant antimicrobial activity with an MIC value of 0.22 μg/mL against E. coli and S. aureus. This study highlights the importance of structural modifications in enhancing biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure–activity relationships of thiazole derivatives revealed that specific substitutions on the thiazole ring significantly influence biological activity. The presence of electron-donating groups, such as methoxy or amino groups, was found to enhance the antitumor properties of these compounds. The SAR analysis indicated that the combination of thiazole and triazole moieties could synergistically improve anticancer efficacy .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including thiazole ring formation, acylation, and sulfur-based coupling. Key steps include:

  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reactivity .
  • Catalysts : Triethylamine (TEA) or anhydrous aluminum chloride to enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 60–80°C for thiazole cyclization and room temperature for coupling steps .
  • Purity monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy for intermediate validation .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm hydrogen/carbon environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole carbons at δ 160–170 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 464.08) .
  • Infrared spectroscopy (IR) : Key bands include C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹) stretches .

Q. What in vitro assays are used for initial biological screening?

  • Anticancer activity : MTT assay against cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2 targets) .
  • Antimicrobial screening : Disc diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities?

  • Data collection : High-resolution (≤1.0 Å) X-ray diffraction data using SHELX programs .
  • Refinement challenges : Address twinning or disorder using SHELXL’s TWIN/BASF commands .
  • Validation : R-factor (<5%) and electron density maps to confirm thiazole-thioacetamide connectivity .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Target specificity : Use siRNA knockdown or competitive binding assays to validate interactions (e.g., EGFR vs. VEGFR) .
  • Meta-analysis : Compare datasets with similar compounds (e.g., fluorophenyl-thiazole derivatives) to identify trends .

Q. What computational strategies predict pharmacokinetic properties?

  • ADME modeling : SwissADME or Schrödinger’s QikProp to estimate logP (∼3.2), bioavailability (~70%), and BBB penetration .
  • Docking studies : AutoDock Vina for binding affinity simulations with targets like tubulin or topoisomerase II .
  • MD simulations : GROMACS to assess stability in aqueous or lipid bilayer environments .

Methodological Considerations

Q. How to analyze stability under varying pH conditions?

  • Accelerated degradation studies : Incubate at pH 1.2 (gastric) and 7.4 (blood) for 24–72 hours, monitoring via HPLC .
  • Degradation products : Identify hydrolyzed thioacetamide or oxidized thiazole using LC-MS .

Q. What strategies enhance selectivity for specific biological targets?

  • Structure-activity relationship (SAR) : Modify substituents (e.g., 4-fluorophenyl to 4-chlorophenyl) and test activity .
  • Proteomic profiling : SILAC-based mass spectrometry to map off-target interactions .

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